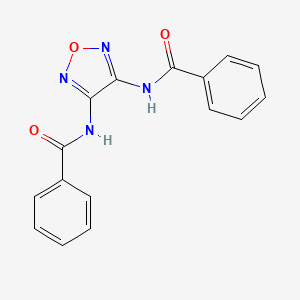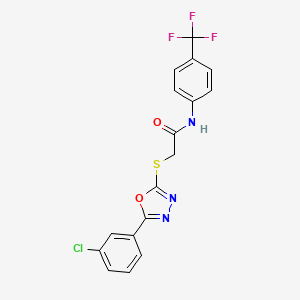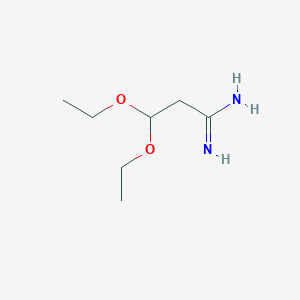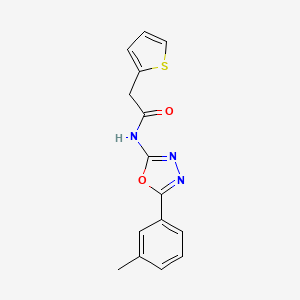
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of benzamides substituted with oxadiazole. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzamide and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.
作用机制
Target of Action
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide, also known as N,N’-1,2,5-oxadiazole-3,4-diyldibenzamide, is a potent antimicrobial agent . The primary targets of this compound are essential proteins in bacteria, such as DnaX, Pol IIIC, BirA, LexA, and DnaC . These proteins play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.
Mode of Action
This compound interacts with its targets by regulating the biosynthesis of methyl naphthoquinone and other essential proteins . This interaction leads to the depolarization of the bacterial membrane and the regulation of iron carrier biosynthesis and heme regulation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It regulates the biosynthesis of methyl naphthoquinone, a key component in bacterial energy metabolism . Additionally, it influences the biosynthesis of iron carriers and heme, essential elements for bacterial growth and survival .
Pharmacokinetics
Similar compounds have shown potent activities against bacterial pathogens
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By regulating the biosynthesis of essential proteins and causing membrane depolarization, it disrupts the normal functioning of bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of iron seems to be a part of the mechanism leading to bacterial death
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable precursor, followed by cyanation to introduce the nitrile group. The nitrile group is then cyclized to form the oxadiazole ring, and finally, aminolysis is performed to introduce the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.
科学研究应用
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide has been studied for its applications in various scientific fields:
相似化合物的比较
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,4-oxadiazole derivatives: These compounds are known for their diverse biological activities, including antifungal, insecticidal, and anticancer properties.
Benzoxazinones: These compounds have a similar benzamide structure but with an oxazinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-7-3-1-4-8-11)17-13-14(20-23-19-13)18-16(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDAITZIHXEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)



![4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2567216.png)

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol](/img/structure/B2567222.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)

